molecular formula C14H16N2O5 B2490271 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251557-52-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Cat. No.: B2490271
CAS No.: 1251557-52-4
M. Wt: 292.291
InChI Key: NAYIWWMAIYIANA-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a useful research compound. Its molecular formula is C14H16N2O5 and its molecular weight is 292.291. The purity is usually 95%.
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Scientific Research Applications

  • Electronic and Structural Properties The structural and electronic properties of compounds containing benzo[d][1,3]dioxol-5-yl structures have been investigated theoretically using density functional theory (DFT) and semi-empirical molecular orbital calculations. These compounds, including variants like AHE molecule, show significant interactions with their environment in solution due to their electronic properties (Essa & Jalbout, 2008).

  • Biological Activity and Pharmacophore Sites Compounds with benzo[d][1,3]dioxol-5-yl structures have been synthesized and characterized for their bioactivities. They have shown potential as antitumor, antifungal, and antibacterial agents. The structural analysis of these compounds contributes to the identification of pharmacophore sites for these biological activities (Titi et al., 2020).

  • Anti-HIV Evaluation Derivatives of benzo[d][1,3]dioxol-5-yl, like 5-alkyl-6-(benzo[d][1,3]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones, have been synthesized and screened for their in vitro cytotoxicity against HIV-1. Some compounds in this series showed high activity against the wild-type HIV-1 strain and exhibited specific inhibitory properties against reverse transcriptase inhibitors (Li et al., 2020).

  • Antimicrobial and Anti-proliferative Activities Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds have shown promising results against various microbial strains and cancer cell lines, indicating their potential in antimicrobial and anticancer therapy (Mansour et al., 2020).

  • Supramolecular Architectures The supramolecular architecture of compounds containing benzo[d][1,3]dioxol-5-yl groups has been analyzed. These studies reveal how molecular conformation and substitution patterns influence the supramolecular organization, which is critical for understanding the behavior of these compounds in various applications (González-González et al., 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells, leading to changes in their function and ultimately their destruction.

Mode of Action

The compound interacts with its targets through a process known as cell cycle arrest. This process halts the division of cancer cells, preventing them from proliferating and spreading. Specifically, the compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. By causing cell cycle arrest, the compound disrupts the normal division of cancer cells. This disruption leads to the activation of apoptosis, or programmed cell death, a process that is often defective in cancer cells .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests that it has good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis. This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c17-7-14(3-4-14)6-15-12(18)13(19)16-9-1-2-10-11(5-9)21-8-20-10/h1-2,5,17H,3-4,6-8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYIWWMAIYIANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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